molecular formula C15H8O10S-2 B1262729 Quercetin 3-sulfate(2-)

Quercetin 3-sulfate(2-)

Cat. No.: B1262729
M. Wt: 380.3 g/mol
InChI Key: DNAYVNOVGHZZLH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin 3-sulfate(2-) is a flavonoid oxoanion arising from deprotonation of the 7-hydroxy and sufo groups of quercetin 3-sulfate;  major species at pH 7.3. It is a flavonoid oxoanion and an aryl sulfate oxoanion. It is a conjugate base of a quercetin 3-sulfate.

Scientific Research Applications

Biological Effects and Antioxidant Properties

Quercetin 3'-O-sulfate, a primary metabolite of quercetin in humans, shows reduced antiradical activity compared to its non-sulfated counterparts. Interestingly, this sulfated form does not induce specific enzyme expressions in certain cells and displays lower cell uptake, hinting at its distinct biological behavior in vitro (Roubalová et al., 2015).

Antioxidant Efficiency and Interaction with Proteins

The sulfated metabolites of quercetin, despite being less active than quercetin itself, maintain significant antiradical and reducing capabilities. The sulfation position significantly influences their biological activities, underscoring the need for comprehensive studies on food bioactive metabolites to understand their health benefits fully (Valentová et al., 2017).

Metabolic Characteristics

The metabolic pathway of quercetin involves transformations into various glucuronides and sulfates. Studies have demonstrated that the analysis of these glucuronides by advanced techniques can aid in understanding quercetin's biological activities and its identification in physiological fluids (Dueñas et al., 2008). Furthermore, the study of quercetin's sulfated metabolites provides insights into their biological effects and potential applications in therapeutic interventions (Jones et al., 2005).

Cellular Interactions and Potential Health Benefits

Quercetin's various forms interact differently with cellular components, influencing processes related to inflammation, carcinogenesis, and cardiovascular health. Notably, quercetin's conjugated metabolites, such as sulfates and glucuronides, exhibit distinct biological activities, contributing to the compound's overall health-promoting potential (Murakami et al., 2008).

Properties

Molecular Formula

C15H8O10S-2

Molecular Weight

380.3 g/mol

IUPAC Name

[5,7-dihydroxy-2-(3-hydroxy-4-oxidophenyl)-4-oxochromen-3-yl] sulfate

InChI

InChI=1S/C15H10O10S/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23/h1-5,16-19H,(H,21,22,23)/p-2

InChI Key

DNAYVNOVGHZZLH-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)[O-])O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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